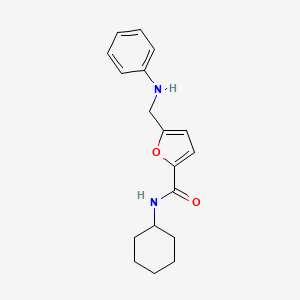![molecular formula C18H22N2O2S B5539493 1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5539493.png)
1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-3,4,4-trimethylpyrrolidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of thiazole derivatives, similar to the one , often involves multi-step reactions starting from key intermediates such as bromoethanone derivatives or azomethine ylides, which are then reacted with thiourea, aromatic aldehydes, or thiocarbonyl compounds to form the desired thiazolidine derivatives. For instance, a protocol developed for synthesizing 3-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-aryl)-1,3-thiazolidin-4-one derivatives highlights the versatility of starting materials and reaction conditions that can lead to structurally complex thiazolidines and thiazoles (Bhovi K. Venkatesh et al., 2010).
Molecular Structure Analysis
The molecular structure of thiazole derivatives can be intricately analyzed through crystallography, revealing aspects like nonplanar configurations and intramolecular hydrogen bonding. Studies on similar molecules have shown the importance of oxygen atoms in forming chain structures through hydrogen bonds, indicating a potential for diverse molecular interactions and stabilities (Victor Facchinetti et al., 2016).
Chemical Reactions and Properties
Thiazole and pyrrolidine derivatives undergo various chemical reactions, including cycloadditions, which are crucial for synthesizing spirocyclic and other complex structures. These reactions are highly dependent on the reactants and conditions, such as the presence of thioketones or cyclic thioketones, leading to diverse products with potential biological activities (A. Gebert et al., 2003).
科学的研究の応用
Antifungal Activities
- Synthesis and Fungicidal Activity : Compounds related to 1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-3,4,4-trimethylpyrrolidin-3-ol have been synthesized and evaluated for antifungal properties. Some derivatives exhibited fungicidal activities comparable to commercial fungicides, highlighting their potential in agricultural and food chemistry (Siddiqui et al., 2003).
Synthesis and Bioactivity
Synthesis and Biological Screening : Novel 1,3-thiazolidin-4-one compounds bearing various moieties have been synthesized and screened for antimicrobial activities, demonstrating potent results (Ayyash & Hammady, 2020).
Rearrangement in Synthesis : Studies on the synthesis of compounds involving 1,3-thiazolidin-4-ones have shown interesting rearrangements in the active ester intermediate during the synthesis process, which can impact the properties and applications of these compounds (Mahmoud et al., 2005).
Applications in Medicinal Chemistry
Synthesis of Derivatives with Antipsychotic and Anticonvulsant Properties : Research on derivatives of thiazolidin-4-ones, similar in structure to the queried compound, has shown that they can be synthesized for potential use as antipsychotic and anticonvulsant agents (Kaur et al., 2012).
Antitumor Activity and Glycosidase Inhibition : Some thiazolidin-4-one derivatives have shown promising antitumor activities against human cervical cancer cells and inhibitory effects on glycosidases, suggesting their potential in cancer treatment and enzyme inhibition studies (Chen et al., 2008).
Synthesis of Biological Agents : Thiazolidin-4-one derivatives have been synthesized and evaluated for their antimicrobial and analgesic activity, indicating their diverse applications in medicinal chemistry (Venkatesh et al., 2010).
Potential Anti-Inflammatory and Anticancer Agents : Celecoxib derivatives containing a thiazolidin-4-one structure have been explored for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV properties (Küçükgüzel et al., 2013).
Miscellaneous Applications
Use in Corrosion Inhibition : Thiazole derivatives, closely related to the queried compound, have been investigated for their efficiency as corrosion inhibitors, particularly for oil-well tubular steel in hydrochloric acid solution (Yadav et al., 2015).
Structural and Spectroscopic Studies : Structural studies of thiazolidin-4-ones have provided insights into their physicochemical properties, which are crucial for their application in various scientific fields (Chantegrel et al., 2002).
特性
IUPAC Name |
(2-benzyl-1,3-thiazol-4-yl)-(3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-17(2)11-20(12-18(17,3)22)16(21)14-10-23-15(19-14)9-13-7-5-4-6-8-13/h4-8,10,22H,9,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCCRWZQPHGNDLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC1(C)O)C(=O)C2=CSC(=N2)CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Benzyl-1,3-thiazol-4-yl)carbonyl]-3,4,4-trimethylpyrrolidin-3-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}isoindoline](/img/structure/B5539442.png)
![4-{1-(2-hydroxybutyl)-3-[2-(methylthio)ethyl]-1H-1,2,4-triazol-5-yl}-1-methylquinolin-2(1H)-one](/img/structure/B5539456.png)

![5-fluoro-2-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2-piperidinyl}-1H-benzimidazole](/img/structure/B5539467.png)
![2-{1-[(2R)-3,4-dihydro-2H-chromen-2-ylmethyl]-1H-imidazol-2-yl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5539477.png)


![5,7-dimethyl-3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5539505.png)

![3-{4-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}-1-(propoxyacetyl)piperidine](/img/structure/B5539513.png)
![N-({1-[2-(3-ethyl-5-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5539516.png)
